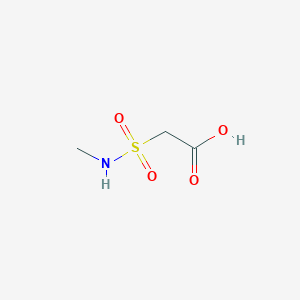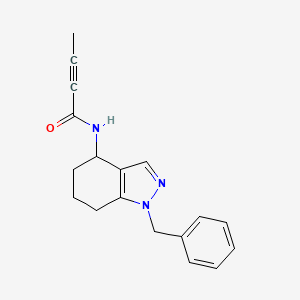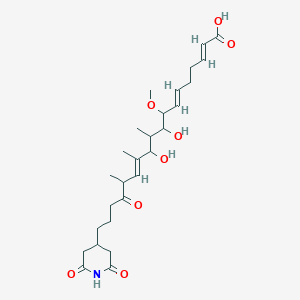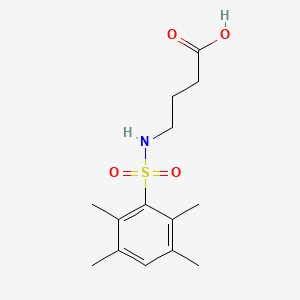
2-(Methylsulfamoyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfamoyl)acetic acid is an organic compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol . It is also known by its IUPAC name, [(methylamino)sulfonyl]acetic acid . This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
作用机制
Mode of Action
It is known that acetic acid, a related compound, can induce pain sensation by causing a localized inflammatory response . It is possible that 2-(Methylsulfamoyl)acetic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Acetic acid is known to be involved in various metabolic processes, including the production of organic acids in microbial biosynthetic pathways
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds such as acetic acid are known to cause structural alterations and increased stiffness of the cell wall in yeast, which could be a potential effect of this compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the production of organic acids, including acetic acid, by microbes is known to be influenced by factors such as pH and the presence of other organic acids . Similar environmental factors could potentially influence the action of this compound.
准备方法
The synthesis of 2-(Methylsulfamoyl)acetic acid typically involves the reaction of methylamine with chloroacetic acid, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-(Methylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(Methylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
相似化合物的比较
2-(Methylsulfamoyl)acetic acid can be compared with other sulfonamide-containing compounds, such as:
Sulfanilic acid: Similar in structure but lacks the acetic acid moiety.
Methanesulfonamide: Contains a sulfonamide group but differs in the attached alkyl group.
N-Acetylsulfanilyl chloride: Contains both sulfonamide and acetic acid groups but in a different arrangement
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications.
属性
IUPAC Name |
2-(methylsulfamoyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWQECDOMVAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042583-72-1 |
Source


|
| Record name | 2-(methylsulfamoyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine](/img/structure/B2923763.png)


![4-Chlorophenyl 5-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)-2-nitrobenzyl sulfone](/img/structure/B2923767.png)


![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![6-[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2923772.png)
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)

![8-(2,4-Dimethoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2923777.png)

